molecular formula C15H13ClN2O3S B2513540 4-[3-(2-chloropyridin-3-yl)prop-2-enoyl]-N-methylbenzene-1-sulfonamide CAS No. 1424663-48-8

4-[3-(2-chloropyridin-3-yl)prop-2-enoyl]-N-methylbenzene-1-sulfonamide

Cat. No.: B2513540
CAS No.: 1424663-48-8
M. Wt: 336.79
InChI Key: MQCALINAZATKET-UHFFFAOYSA-N
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Description

4-[3-(2-chloropyridin-3-yl)prop-2-enoyl]-N-methylbenzene-1-sulfonamide is a complex organic compound with a unique structure that includes a chloropyridine moiety and a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[3-(2-chloropyridin-3-yl)prop-2-enoyl]-N-methylbenzene-1-sulfonamide typically involves multiple steps. One common method includes the reaction of 2-chloropyridine with a suitable enoyl chloride to form the intermediate 3-(2-chloropyridin-3-yl)prop-2-enoyl chloride. This intermediate is then reacted with N-methylbenzene-1-sulfonamide under controlled conditions to yield the final product. The reaction conditions often involve the use of solvents such as dichloromethane and catalysts like N,N-dimethylaminopyridine (DMAP) to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-[3-(2-chloropyridin-3-yl)prop-2-enoyl]-N-methylbenzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: The chloropyridine moiety allows for nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols. The reactions are typically conducted under controlled temperatures and in the presence of suitable solvents to ensure optimal yields.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can result in a variety of derivatives depending on the nucleophile employed .

Scientific Research Applications

4-[3-(2-chloropyridin-3-yl)prop-2-enoyl]-N-methylbenzene-1-sulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[3-(2-chloropyridin-3-yl)prop-2-enoyl]-N-methylbenzene-1-sulfonamide involves its interaction with specific molecular targets. The chloropyridine moiety can bind to enzymes or receptors, modulating their activity. The sulfonamide group may also play a role in enhancing the compound’s binding affinity and specificity. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in key biological processes such as cell signaling and metabolism .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[3-(2-chloropyridin-3-yl)prop-2-enoyl]-N-methylbenzene-1-sulfonamide is unique due to its combination of a chloropyridine moiety and a sulfonamide group, which confer distinct chemical and biological properties

Properties

IUPAC Name

4-[3-(2-chloropyridin-3-yl)prop-2-enoyl]-N-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClN2O3S/c1-17-22(20,21)13-7-4-11(5-8-13)14(19)9-6-12-3-2-10-18-15(12)16/h2-10,17H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQCALINAZATKET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNS(=O)(=O)C1=CC=C(C=C1)C(=O)C=CC2=C(N=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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